Tantal(V)nitrid

Catalog No.
S1825982
CAS No.
12033-94-2
M.F
C7H15N3O5
M. Wt
0
Availability
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Tantal(V)nitrid

CAS Number

12033-94-2

Product Name

Tantal(V)nitrid

Molecular Formula

C7H15N3O5

Molecular Weight

0

Synonyms

Tantal(V)nitrid

Tantalum nitride is a chemical compound composed of tantalum and nitrogen, with the general formula TaN\text{TaN}. It exists in various stoichiometric forms, ranging from tantalum(II) nitride (Ta2N\text{Ta}_2\text{N}) to tantalum(III) nitride (Ta3N5\text{Ta}_3\text{N}_5). The compound can exhibit different phases depending on the nitrogen content, including face-centered cubic (fcc) and hexagonal structures. Tantalum nitride is notable for its high melting point and excellent thermal stability, making it suitable for high-temperature applications .

At High Temperature ... - J-Stage" class="citation ml-xs inline" data-state="closed" href="https://www.jstage.jst.go.jp/article/jesj/34/4/34_216/_pdf/-char/en" rel="nofollow noopener" target="_blank"> . The synthesis of tantalum nitride often involves nitridation processes where tantalum reacts with nitrogen gas at elevated temperatures to form the nitride .

Tantalum nitride can be synthesized through several methods:

  • Chemical Vapor Deposition: This technique involves depositing tantalum onto a substrate in a nitrogen-rich atmosphere, resulting in the formation of tantalum nitride films.
  • Reactive Sputtering: Tantalum is sputtered in a nitrogen environment, leading to the formation of thin films with varying stoichiometry based on nitrogen content .
  • Self-Propagating High-Temperature Synthesis: This method involves the combustion of tantalum powder in nitrogen gas to produce tantalum nitride .
  • Nitridation of Tantalum Oxide: Tantalum pentoxide can be converted to tantalum nitride through controlled nitridation processes at high temperatures .

Tantalum nitride has several important applications:

  • Microelectronics: Used as a diffusion barrier in integrated circuits to prevent copper diffusion into silicon substrates.
  • Thin Film Resistors: Its stability and resistance properties make it suitable for use in thin film resistor applications.
  • Optical Devices: Tantalum(V) nitride has been explored for use in photonic structures due to its unique optical properties .
  • Biomedical Coatings: Its biocompatibility allows for its use in medical implants and devices.

Studies on the interactions of tantalum nitride with other materials primarily focus on its behavior under various environmental conditions. For example, its interaction with copper during sputtering processes shows that varying nitrogen fractions can significantly affect film morphology and deposition rates . Furthermore, investigations into its stability against oxidation reveal that tantalum nitride maintains integrity under harsh conditions, which is crucial for its application in electronics.

Tantalum nitride shares similarities with several other compounds within the group of tantalum nitrides and related materials. Here are some notable compounds:

CompoundFormulaUnique Features
Tantalum(II) NitrideTa₂NLower nitrogen content; used in different electronic applications.
Tantalum(III) NitrideTa₃N₅Exhibits different electrical properties; often used in photonic applications.
Tantalum(V) NitrideTaNKnown for high thermal stability; used as a diffusion barrier.
Tantalum(VI) OxideTaO₆Precursor for synthesizing various tantalum nitrides; has distinct chemical properties.
Niobium NitrideNbNSimilar structure but different electrical properties; used in superconductors.

Tantalum nitride stands out due to its unique combination of thermal stability, electrical properties, and versatility across various applications, particularly in microelectronics and optics. Its ability to form multiple stoichiometric phases also differentiates it from other similar compounds.

Dates

Modify: 2023-07-20

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